molecular formula C8H12Cl2N2 B582333 4-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 1236791-32-4

4-(Azetidin-3-yl)pyridine dihydrochloride

Cat. No. B582333
CAS RN: 1236791-32-4
M. Wt: 207.098
InChI Key: LDVNHAZYOXRARR-UHFFFAOYSA-N
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Description

“4-(Azetidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1864057-87-3 . It has a molecular weight of 221.13 and its IUPAC name is 4-(azetidin-3-ylmethyl)pyridine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(Azetidin-3-yl)pyridine dihydrochloride” is 1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“4-(Azetidin-3-yl)pyridine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 207.10 . The compound’s exact density, melting point, and boiling point are not specified in the search results .

Scientific Research Applications

Synthesis and Biological Activity

4-(Azetidin-3-yl)pyridine dihydrochloride and its derivatives are explored extensively in the synthesis of Schiff’s bases and 2-azetidinones, demonstrating potential as antidepressant and nootropic agents. The antidepressant and nootropic activities of these compounds have been identified in various pharmacological studies, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. This opens avenues for developing more potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These studies provide insights into the antimicrobial efficacy of azetidinone derivatives against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).

Antifungal and Antibacterial Properties

New Schiff bases and azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and subjected to antimicrobial screening. Some of these newly prepared 2-azetidinones revealed excellent antibacterial and antifungal activities, indicating the significant role of azetidinone derivatives in developing new antimicrobial agents (A. Ayyash et al., 2019).

Applications in Nicotinic Acetylcholine Receptor Binding

The azetidine derivative A-85380, a 3-pyridyl ether compound, has emerged as a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, showcasing its potential in neuroscience research, particularly in brain imaging and the study of central nAChRs through positron emission tomography (PET) (F. Doll et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-(azetidin-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNHAZYOXRARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-3-yl)pyridine dihydrochloride

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